molecular formula C12H17NO3 B14144953 Morpholine, 2-[(4-methoxyphenyl)methoxy]- CAS No. 89220-88-2

Morpholine, 2-[(4-methoxyphenyl)methoxy]-

Cat. No.: B14144953
CAS No.: 89220-88-2
M. Wt: 223.27 g/mol
InChI Key: DKATYPREMZBVTG-UHFFFAOYSA-N
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Description

Morpholine, 2-[(4-methoxyphenyl)methoxy]- is a chemical compound that belongs to the class of morpholine derivatives Morpholine itself is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 2-[(4-methoxyphenyl)methoxy]- can be achieved through several methods. One common approach involves the reaction of morpholine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like methanol or ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves the dehydration of diethanolamine with concentrated sulfuric acid, followed by the reaction with 4-methoxybenzyl chloride. This method is efficient and yields high purity products .

Chemical Reactions Analysis

Types of Reactions

Morpholine, 2-[(4-methoxyphenyl)methoxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in methanol.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted morpholine derivatives .

Scientific Research Applications

Morpholine, 2-[(4-methoxyphenyl)methoxy]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, including antibiotics and anticancer drugs.

    Industry: The compound is employed in the production of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of Morpholine, 2-[(4-methoxyphenyl)methoxy]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by forming stable complexes, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This structural modification allows for more diverse chemical reactions and interactions with biological targets compared to simpler morpholine derivatives .

Properties

CAS No.

89220-88-2

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methoxy]morpholine

InChI

InChI=1S/C12H17NO3/c1-14-11-4-2-10(3-5-11)9-16-12-8-13-6-7-15-12/h2-5,12-13H,6-9H2,1H3

InChI Key

DKATYPREMZBVTG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2CNCCO2

Origin of Product

United States

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